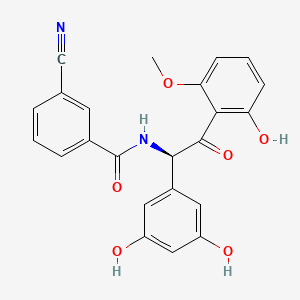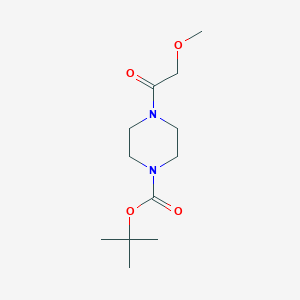
Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various organic compounds
Preparation Methods
The synthesis of tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the stability of the reactants and products. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the methoxyacetyl moiety can be reduced to form alcohols.
Scientific Research Applications
Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including amides, sulfonamides, and Mannich bases.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Piperazine derivatives, including this compound, have shown potential as antibacterial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring provides conformational flexibility, allowing the compound to fit into the active sites of enzymes or bind to receptors. The methoxyacetyl group can form hydrogen bonds and other interactions with the target molecules, enhancing its binding affinity and biological activity .
Comparison with Similar Compounds
Tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities. The methoxyacetyl group in this compound provides unique interactions with biological targets, making it distinct from other derivatives .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 4-(2-methoxyacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)9-17-4/h5-9H2,1-4H3 |
InChI Key |
BYULDJDQOOPAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
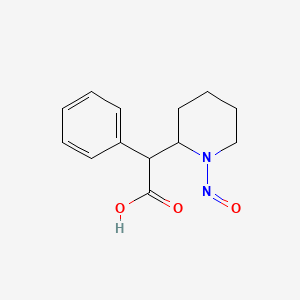
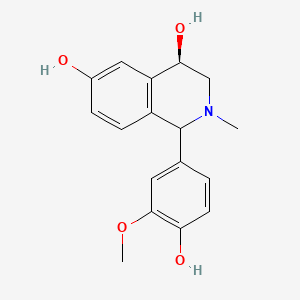
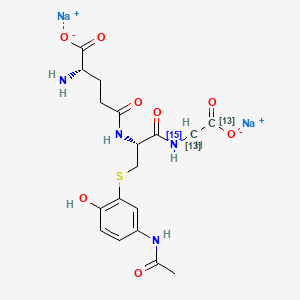
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
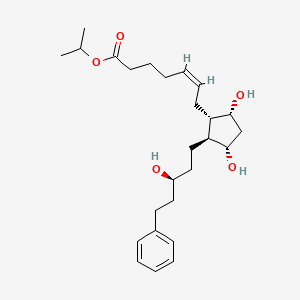
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
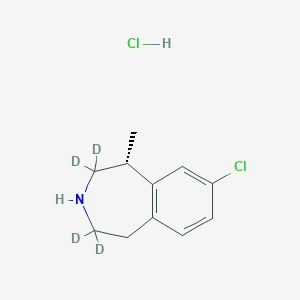
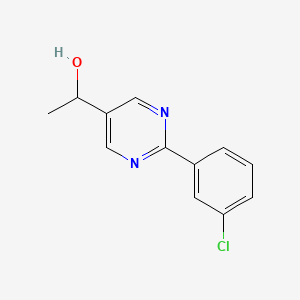
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)

